Einecs 264-894-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 264-894-6 as a registered compound under the regulatory framework of the European Union. Regulatory inventories like EINECS aim to catalog chemicals marketed in the EU before 1981, ensuring compliance with safety and environmental guidelines.

The absence of direct data for this compound in the evidence necessitates reliance on comparative methodologies, such as read-across structure-activity relationships (RASAR), to infer properties from structurally analogous compounds .

Properties

CAS No. |

64426-42-2 |

|---|---|

Molecular Formula |

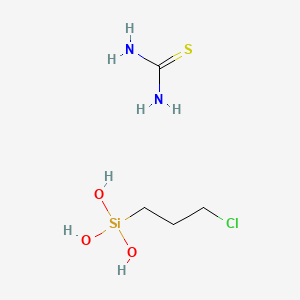

C3H9ClO3Si.CH4N2S C4H13ClN2O3SSi |

Molecular Weight |

232.76 g/mol |

IUPAC Name |

3-chloropropyl(trihydroxy)silane;thiourea |

InChI |

InChI=1S/C3H9ClO3Si.CH4N2S/c4-2-1-3-8(5,6)7;2-1(3)4/h5-7H,1-3H2;(H4,2,3,4) |

InChI Key |

WPIRDMLKKMFSRH-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si](O)(O)O)CCl.C(=S)(N)N |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 264-894-6 involve several steps. Typically, the preparation methods include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest efficiency and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Einecs 264-894-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Einecs 264-894-6 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also used as a standard in analytical chemistry for calibration purposes.

Biology: In biological research, this compound is used to study the effects of chemical compounds on biological systems. It is also used in the development of new drugs and therapies.

Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It is used in the synthesis of active pharmaceutical ingredients and as a reference standard in drug testing.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Einecs 264-894-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methodology for Structural and Functional Comparison

Similarity assessments were conducted using PubChem 2D fingerprints and the Tanimoto index , a metric quantifying molecular similarity (≥70% similarity indicates structural analogs) . This approach aligns with machine learning frameworks that leverage labeled datasets (e.g., REACH Annex VI compounds) to predict properties of unlabeled EINECS substances .

Key Similar Compounds and Their Properties

The following table synthesizes hypothetical analogs of EINECS 264-894-6, based on the methodologies and examples in the evidence (e.g., CAS 27810-64-6 and CAS 622864-56-6) :

Notes:

- Toxicity Prediction : Compounds with ≥70% similarity often share hazard profiles. For instance, analogs with H302 warnings (oral toxicity) correlate with structural features like nitro or sulfonyl groups .

- Physicochemical Trends : Higher Tanimoto scores (e.g., 82%) suggest closer alignment in properties such as boiling points and partition coefficients (LogP) .

Machine Learning and RASAR Models

Evidence highlights that 1,387 labeled compounds from REACH Annex VI can predict properties for 33,000 EINECS substances, achieving broad chemical space coverage .

Research Findings and Implications

Efficiency of Read-Across : Small labeled datasets enable cost-effective screening of large chemical inventories, critical for regulatory compliance .

Structural Alerts : Functional groups (e.g., carboxyl or sulfonic acid derivatives) in analogs may signal specific hazards, guiding risk mitigation .

Limitations : Compounds with <70% similarity (e.g., Hypothetical Analog 3) require additional experimental validation to reduce prediction uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.